molecular formula C15H18N2O2S B409760 ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 113697-58-8

ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No. B409760
CAS RN: 113697-58-8
M. Wt: 290.4g/mol
InChI Key: QIRDATUZCCMNQP-UHFFFAOYSA-N
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Description

This compound is a derivative of dihydropyrimidine, which is a class of compounds that have been studied for their potential biological activities . The presence of a sulfanylidene group (-S=) could potentially influence its reactivity and interactions with other molecules.


Molecular Structure Analysis

The compound has a dihydropyrimidine core, which is a six-membered ring with two nitrogen atoms. The presence of the sulfanylidene group could potentially influence its electronic structure and reactivity .


Chemical Reactions Analysis

Dihydropyrimidines can undergo a variety of reactions, including reactions with hydroxylamine or hydroxylamine hydrochloride to form oxazoloquinolones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethyl and methyl groups could influence its solubility and reactivity .

Scientific Research Applications

Crystal Structure and Synthesis

A study focused on the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, exploring their crystal structures and potential cytotoxic activities. These compounds showed varied cytotoxic effects on different cancer cell lines, indicating potential applications in cancer research (Stolarczyk et al., 2018).

Nonlinear Optical Properties

Another study involved the growth of nonlinear optical organic crystals from a derivative of ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. These crystals exhibited interesting nonlinear optical responses, suggesting applications in photonics and telecommunications (Dhandapani et al., 2017).

Antimicrobial and Enzyme Inhibition Studies

Research into chromone-pyrimidine coupled derivatives, synthesized using an environmentally friendly ionic liquid-mediated process, demonstrated significant antibacterial and antifungal activities. These studies also included enzyme assay and toxicity studies, suggesting the derivatives' potential in developing new antimicrobial agents (Tiwari et al., 2018).

Supramolecular Aggregation

The study of polysubstituted pyridines related to the compound revealed their ability to form supramolecular aggregates through various intermolecular interactions. This property could be valuable in the development of new materials and in supramolecular chemistry (Suresh et al., 2007).

Future Directions

The study of dihydropyrimidine derivatives is an active area of research, particularly in the development of new pharmaceuticals . This specific compound could potentially be studied for its biological activity or used as a building block in the synthesis of more complex molecules.

properties

IUPAC Name

ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(3)16-15(20)17-13(12)11-7-5-6-9(2)8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRDATUZCCMNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601127338
Record name Ethyl 1,2,3,4-tetrahydro-6-methyl-4-(3-methylphenyl)-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-methyl-4-(3-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

CAS RN

113697-58-8
Record name Ethyl 1,2,3,4-tetrahydro-6-methyl-4-(3-methylphenyl)-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113697-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2,3,4-tetrahydro-6-methyl-4-(3-methylphenyl)-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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